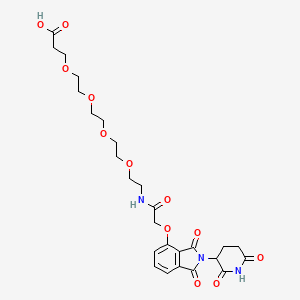

Thalidomide-O-PEG4-Acid

Beschreibung

Eigenschaften

Molekularformel |

C26H33N3O12 |

|---|---|

Molekulargewicht |

579.6 g/mol |

IUPAC-Name |

3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34) |

InChI-Schlüssel |

NUQAHUZNPRLYKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thalidomide-O-PEG4-Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Thalidomide-O-PEG4-Acid, a bifunctional molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical structure, a comprehensive synthesis protocol, and its mechanism of action in targeted protein degradation.

Chemical Structure and Properties

Thalidomide-O-PEG4-Acid is a derivative of thalidomide (B1683933), an E3 ubiquitin ligase ligand, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This structure allows for its conjugation to a ligand targeting a specific protein of interest, forming a PROTAC. The PEG linker enhances solubility and provides spatial separation between the two ends of the chimera.

| Property | Value |

| Chemical Formula | C₂₄H₃₀N₂O₁₁ |

| Molecular Weight | 522.5 g/mol |

| CAS Number | 2446382-02-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water and DCM |

| Storage | -20°C |

Synthesis of Thalidomide-O-PEG4-Acid

The synthesis of Thalidomide-O-PEG4-Acid is a two-stage process. The first stage involves the synthesis of the key intermediate, 4-hydroxythalidomide. The second stage is the O-alkylation of 4-hydroxythalidomide with an activated PEG4-acid linker, typically a bromo or tosyl derivative, via a Williamson ether synthesis.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxythalidomide

This procedure is adapted from established methods for synthesizing thalidomide analogs.

Materials and Reagents:

-

3-Hydroxyphthalic anhydride (B1165640)

-

3-Aminoglutarimide hydrochloride

-

Pyridine

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a solution of 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine, add triethylamine (2.2 equivalents) and 3-hydroxyphthalic anhydride (1 equivalent).

-

Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield 4-hydroxythalidomide.[1]

Part 2: Synthesis of Bromo-PEG4-Acid

This protocol describes the preparation of the activated PEG linker.

Materials and Reagents:

-

Tetraethylene glycol

-

tert-Butyl bromoacetate (B1195939)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve tetraethylene glycol (excess) in anhydrous THF.

-

Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add tert-butyl bromoacetate (1 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting tert-butyl protected PEG-acid is then deprotected by dissolving in a mixture of DCM and TFA (e.g., 1:1 v/v) and stirring at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure to yield Bromo-PEG4-Acid, which can be purified by column chromatography.

Part 3: Synthesis of Thalidomide-O-PEG4-Acid

This final step involves the coupling of the two key intermediates.

Materials and Reagents:

-

4-Hydroxythalidomide

-

Bromo-PEG4-Acid

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Bromo-PEG4-Acid (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

-

After completion, cool the reaction mixture and dilute with water.

-

Acidify the mixture with diluted HCl to pH 3-4 and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by preparative HPLC to afford Thalidomide-O-PEG4-Acid.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (HPLC) (%) |

| 1. 4-Hydroxythalidomide Synthesis | 3-Hydroxyphthalic anhydride, 3-Aminoglutarimide | Pyridine, TEA | Pyridine | 60-70 | >95 |

| 2. Bromo-PEG4-Acid Synthesis | Tetraethylene glycol, tert-Butyl bromoacetate | NaH, TFA | THF, DCM | 50-60 | >95 |

| 3. Thalidomide-O-PEG4-Acid Synthesis | 4-Hydroxythalidomide, Bromo-PEG4-Acid | K₂CO₃ | DMF | 40-50 | >98 |

Mechanism of Action: PROTAC-Mediated Protein Degradation

Thalidomide-O-PEG4-Acid serves as a critical component in the assembly of PROTACs. The thalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, the thalidomide portion binds to CRBN, while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the proteasome.

Visualizations

Caption: Synthetic workflow for Thalidomide-O-PEG4-Acid.

Caption: Mechanism of action for a thalidomide-based PROTAC.

References

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-PEG4-Acid in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in many successful PROTACs is the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the mechanism of action of Thalidomide-O-PEG4-Acid, a widely used building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its core mechanism, present quantitative data on the performance of related PROTACs, provide detailed experimental protocols for their validation, and visualize the key pathways and workflows.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Thalidomide-O-PEG4-Acid is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, featuring a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This acid group serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule acts as a molecular bridge, inducing proximity between the POI and the CRBN E3 ligase complex.[1]

This induced proximity is the critical first step in the PROTAC mechanism. It facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. The PROTAC molecule, having facilitated this process, is then released and can engage in further catalytic cycles of POI degradation.[2]

The thalidomide (B1683933) moiety of the PROTAC binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[3] This interaction is primarily mediated by the glutarimide (B196013) ring of thalidomide.[3] The phthalimide (B116566) ring is solvent-exposed and provides the attachment point for the linker, which in this case is a 4-unit PEG chain.[3] The PEG linker offers desirable physicochemical properties, including increased solubility and conformational flexibility, which are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[4][5]

Quantitative Data on Thalidomide-Based PROTAC Performance

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for PROTACs utilizing the exact Thalidomide-O-PEG4-Acid linker is not extensively available in the public domain, the following tables summarize representative data from studies on thalidomide and pomalidomide-based PROTACs with PEG linkers to illustrate their general performance characteristics.

Table 1: Binding Affinity of Thalidomide and Analogs to CRBN

| Compound | Dissociation Constant (Kd) | Assay Method |

| Thalidomide | ~250 nM | Fluorescence Polarization |

| Pomalidomide | ~157 nM | Fluorescence Polarization |

| Lenalidomide | ~178 nM | Fluorescence Polarization |

Note: The binding affinity of the thalidomide moiety within a PROTAC is expected to be comparable to that of the parent molecule.

Table 2: Degradation Efficiency of Representative Thalidomide-Based PROTACs with PEG Linkers

| PROTAC | Target Protein | Cell Line | Linker (PEG Units) | DC50 (nM) | Dmax (%) |

| BRD4 Degrader | BRD4 | H661 | 0 | < 500 | > 90 |

| BRD4 Degrader | BRD4 | H661 | 1 | > 5000 | ~50 |

| BRD4 Degrader | BRD4 | H661 | 2 | > 5000 | ~60 |

| BTK Degrader | BTK | Mino | Not Specified | 2.2 | 97 |

| SHP2 Degrader | SHP2 | Not Specified | Not Specified | 6.02 | > 90 |

Note: This data is a synthesis from multiple sources and is intended to be illustrative of the impact of linker length and target protein on PROTAC efficacy.[4][6][7]

Detailed Experimental Protocols

A rigorous assessment of PROTAC activity involves a combination of techniques to confirm target degradation, assess specificity, and elucidate the mechanism of action.

Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in the levels of the target protein.

Materials:

-

Cell line expressing the protein of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

PROTAC synthesized from Thalidomide-O-PEG4-Acid (stock solution in DMSO)

-

Vehicle control (DMSO)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).[8]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]

-

Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.[8]

Quantitative Mass Spectrometry for Proteome-Wide Specificity

This unbiased approach provides a global view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.

Materials:

-

Cell line of interest

-

PROTAC and vehicle control

-

Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)

-

DTT and iodoacetamide

-

Trypsin

-

C18 solid-phase extraction (SPE) cartridges

-

Tandem Mass Tags (TMT) for multiplexing (optional)

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with the PROTAC and vehicle control as described for the Western blot protocol. A concentration at or near the DC50 value for the target protein is advisable.[11]

-

Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in urea-based buffer.[11]

-

Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.[11]

-

Peptide Desalting and Labeling (e.g., TMT): Desalt the peptides using a C18 SPE cartridge. For quantitative proteomics, label the peptides with TMT reagents.[11]

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.[7]

-

Data Analysis: Process the raw MS data using appropriate software to identify and quantify proteins. Determine proteins that are significantly downregulated in PROTAC-treated samples compared to the control.[7]

Visualizing the Mechanism and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved.

Caption: Mechanism of action for a thalidomide-based PROTAC.

Caption: A typical experimental workflow for Western Blot analysis.

Caption: Workflow for quantitative proteomics analysis.

Conclusion

Thalidomide-O-PEG4-Acid is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its mechanism of action, centered on the formation of a productive ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein, offers a powerful strategy for therapeutic intervention. A thorough understanding of this mechanism, coupled with rigorous experimental validation using the protocols outlined in this guide, is essential for the successful development of novel and effective protein-degrading therapeutics. The provided quantitative data, while not specific to the exact linker, offers a strong foundation for understanding the structure-activity relationships that govern the efficacy of this class of molecules.

References

- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Understanding Thalidomide-O-PEG4-Acid: A Technical Guide for Cereblon E3 Ligase Ligand-Based Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thalidomide-O-PEG4-Acid as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide details the core principles of Thalidomide-O-PEG4-Acid in PROTAC design, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application and characterization.

Introduction to Thalidomide-O-PEG4-Acid

Thalidomide-O-PEG4-Acid is a synthetic chemical compound that serves as a crucial building block in the construction of PROTACs.[1] It is an E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide (B1683933) moiety that binds to Cereblon, and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[1][2] The thalidomide component recruits the CRBN E3 ligase complex, while the terminal carboxylic acid provides a versatile attachment point for a ligand that can specifically bind to a target protein of interest (POI).[3] The PEG linker offers improved solubility and provides spatial separation between the E3 ligase and the target protein, which is often essential for the formation of a stable and productive ternary complex.[4]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs assembled using Thalidomide-O-PEG4-Acid function by inducing the proximity of a target protein to the Cereblon E3 ligase complex.[5] This process involves several key steps:

-

Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein via its specific ligand and to Cereblon via the thalidomide moiety, forming a POI-PROTAC-CRBN ternary complex.[5]

-

Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[2] The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting as a catalyst.[6]

Mechanism of action for a thalidomide-based PROTAC.

Quantitative Data

The efficacy of a PROTAC is determined by several key quantitative parameters, including the binding affinity of its ligands to their respective targets and its ability to induce degradation of the target protein. While specific quantitative data for PROTACs utilizing the Thalidomide-O-PEG4-Acid linker are dependent on the target protein and its ligand, the following tables provide representative data for the binding of thalidomide and its analogs to Cereblon, and the degradation performance of similar thalidomide-PEG-based PROTACs.

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | |

| Lenalidomide | ~178 nM | Not Specified | [7][8] |

| Pomalidomide | ~157 nM | Not Specified | [7][8] |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [9] |

Note: The binding affinity of Thalidomide-O-PEG4-Acid is expected to be comparable to that of thalidomide, as the PEG linker is attached at a position that generally does not interfere with the core binding interaction with Cereblon.[5]

Table 2: Representative Degradation Performance of a Thalidomide-PEG-based PROTAC

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | [10] |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The characterization of PROTACs synthesized from Thalidomide-O-PEG4-Acid involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using Thalidomide-O-PEG4-Acid

This protocol outlines a general procedure for the conjugation of Thalidomide-O-PEG4-Acid to a target protein ligand containing a primary amine.

Materials:

-

Thalidomide-O-PEG4-Acid

-

Target protein ligand with a primary amine (-NH2)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel and magnetic stirrer

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing target ligand (1.0 equivalent) and Thalidomide-O-PEG4-Acid (1.1 equivalents) in anhydrous DMF.

-

Addition of Base and Coupling Agent: Add DIPEA (3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. Then, add HATU (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, quench it with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation Assessment (DC50 and Dmax Determination)

This is a standard assay to quantify the reduction in the levels of the target protein.[3]

Materials:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Loading control primary antibody (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

-

SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.[3]

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane and add the ECL substrate. Image the blot using a suitable imaging system.[3]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]

A typical experimental workflow for PROTAC synthesis and evaluation.

Protocol 3: Cereblon Binding Assay - Surface Plasmon Resonance (SPR)

This protocol describes the characterization of ligand binding to the Thalidomide Binding Domain of Cereblon.[7]

Materials:

-

Recombinant His-tagged human CRBN protein

-

Thalidomide-O-PEG4-Acid

-

SPR instrument and sensor chips (e.g., NTA chip for His-tagged protein)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation: Activate and charge the NTA sensor chip surface with nickel ions according to the manufacturer's protocol.

-

Protein Immobilization: Immobilize the His-tagged CRBN protein onto the sensor surface to a desired density.

-

Binding Analysis: Prepare a serial dilution of Thalidomide-O-PEG4-Acid in running buffer. Inject the different concentrations of the compound over the sensor surface and monitor the binding in real-time.

-

Dissociation: Flow running buffer over the chip to measure the dissociation of the compound from CRBN.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).

Conclusion

Thalidomide-O-PEG4-Acid is a valuable and versatile chemical tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, hydrophilic linker with a reactive handle, makes it an ideal starting point for the synthesis of novel targeted protein degraders. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to design, synthesize, and characterize new PROTACs, ultimately advancing the field of targeted protein degradation and the development of new therapeutics.

References

- 1. Thalidomide-O-PEG4-Acid, 2446382-02-9 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Thalidomide-O-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Thalidomide-O-PEG4-Acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.

Introduction

Thalidomide-O-PEG4-Acid is a heterobifunctional linker that incorporates the thalidomide (B1683933) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. This molecule is a crucial component in the synthesis of PROTACs, which are designed to recruit specific target proteins to E3 ligases for ubiquitination and subsequent degradation by the proteasome. The physicochemical properties of this linker are critical for the overall characteristics of the resulting PROTAC, influencing its solubility, permeability, and pharmacokinetic profile.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Thalidomide-O-PEG4-Acid (CAS Number: 2446382-02-9).

Table 1: General Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 2446382-02-9 | [1][2] |

| Molecular Formula | C₂₄H₃₀N₂O₁₁ | [1][2] |

| Molecular Weight | 522.5 g/mol | [1][2] |

| Appearance | Pale yellow solid or liquid | [3] |

| Purity | Typically ≥95-98% | [1][2] |

Table 2: Solubility and Storage

| Property | Value | Source(s) |

| Solubility | Soluble in Water and Dichloromethane (DCM). Quantitative data not publicly available. | [2] |

| Storage Conditions | Recommended storage at -20°C. | [2] |

Mandatory Visualizations

Chemical Structure of Thalidomide-O-PEG4-Acid

PROTAC Mechanism of Action

Experimental Workflow for Solubility Determination

Experimental Protocols

The following are detailed, generalized methodologies for determining key physicochemical properties of Thalidomide-O-PEG4-Acid.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of Thalidomide-O-PEG4-Acid in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

Thalidomide-O-PEG4-Acid

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of Thalidomide-O-PEG4-Acid of known concentration in a suitable organic solvent (e.g., DMSO).

-

Create a calibration curve by preparing a series of dilutions of the stock solution in the mobile phase and analyzing them by HPLC-UV.

-

Add an excess amount of solid Thalidomide-O-PEG4-Acid to a microcentrifuge tube containing a known volume of PBS (pH 7.4).

-

Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

-

Analyze the diluted supernatant by HPLC-UV.

-

Determine the concentration of Thalidomide-O-PEG4-Acid in the supernatant using the calibration curve.

-

Calculate the solubility in mg/mL or molarity.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety of Thalidomide-O-PEG4-Acid.

Materials:

-

Thalidomide-O-PEG4-Acid

-

Deionized water (degassed)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of Thalidomide-O-PEG4-Acid and dissolve it in a known volume of deionized water. A small amount of a co-solvent may be necessary if the compound has low water solubility.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of Thalidomide-O-PEG4-Acid.

Materials:

-

Thalidomide-O-PEG4-Acid sample

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (optional mobile phase modifier)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Procedure:

-

Prepare the mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.

-

Dissolve a small, accurately weighed amount of the Thalidomide-O-PEG4-Acid sample in a suitable solvent to create a stock solution.

-

Dilute the stock solution to an appropriate concentration for HPLC analysis.

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the sample solution onto the column.

-

Run the HPLC method, which typically involves a gradient elution to separate the main compound from any impurities.

-

Monitor the eluent at a wavelength where Thalidomide-O-PEG4-Acid has strong absorbance (e.g., determined by UV-Vis spectroscopy).

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of Thalidomide-O-PEG4-Acid.

Materials:

-

Thalidomide-O-PEG4-Acid sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of the Thalidomide-O-PEG4-Acid sample in the chosen deuterated solvent in an NMR tube.

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons.

-

Analyze the spectra to confirm that the observed signals are consistent with the expected structure of Thalidomide-O-PEG4-Acid.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for Thalidomide-O-PEG4-Acid. A thorough understanding and application of this information are critical for the successful design and development of effective and safe PROTAC-based therapeutics. The provided methodologies offer a robust framework for the characterization of this and similar linker molecules, ensuring data quality and reproducibility in research and development settings.

References

An In-depth Technical Guide to Thalidomide-O-PEG4-Acid for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Thalidomide-O-PEG4-Acid

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its analogs have been identified as potent ligands for the Cereblon (CRBN) E3 ligase complex. The molecule Thalidomide-O-PEG4-Acid is a crucial building block in the synthesis of PROTACs. It provides the CRBN-binding moiety (thalidomide) connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a carboxylic acid group. This terminal acid functionality allows for straightforward conjugation to a ligand for a specific protein of interest, making it a versatile tool in the development of novel protein degraders. The PEG linker enhances the solubility and can influence the efficacy of the final PROTAC molecule.

Mechanism of Action: The PROTAC-Induced Degradation Pathway

The fundamental mechanism of action for a PROTAC utilizing a thalidomide-based linker involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Data Presentation: Quantifying PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the typical performance that can be expected. While not specific to a PROTAC using the exact Thalidomide-O-PEG4-Acid linker, this data is indicative of the potency of this class of degraders.

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BETd-260 | Pomalidomide | BRD4 | RS4;11 | 0.034 | >98 | [Representative Study 1] |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 | [Representative Study 2] |

| BET Degrader-X | Thalidomide | BRD4 | 22Rv1 | 1.8 | ~90 | [Representative Study 3] |

Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based BET Protein PROTACs.

Quantitative proteomics provides an unbiased, proteome-wide view of a PROTAC's activity, enabling the assessment of both on-target efficacy and potential off-target effects.

| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value | Biological Function |

| BRD4 | -3.8 | < 0.001 | Target Protein, Transcriptional Regulator |

| BRD2 | -3.1 | < 0.001 | Off-Target (BET family member) |

| BRD3 | -2.9 | < 0.001 | Off-Target (BET family member) |

| IKZF1 | -1.5 | < 0.05 | Known Thalidomide Neo-substrate |

| Protein X | -0.2 | > 0.05 | Unaffected Protein |

Table 2: Representative Quantitative Proteomics Data for a Thalidomide-Based BRD4 PROTAC.

Experimental Protocols

The development and characterization of a PROTAC synthesized from Thalidomide-O-PEG4-Acid involves a series of well-defined experimental procedures.

Protocol 1: Synthesis of Thalidomide-O-PEG4-Acid

This protocol is adapted from established methods for the synthesis of similar thalidomide-linker conjugates.

Step 1: Synthesis of 4-Hydroxythalidomide

-

To a solution of 3-hydroxyphthalic anhydride (B1165640) (1.0 eq.) in pyridine (B92270), add 3-aminoglutarimide hydrochloride (1.1 eq.) and triethylamine (B128534) (2.2 eq.).

-

Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (B1210297) (3x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxythalidomide.

Step 2: Synthesis of a Tosylated Tetraethylene Glycol (PEG4) Linker

-

Dissolve tetraethylene glycol (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 eq.) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to obtain the mono-tosylated PEG4 linker.

Step 3: Coupling of 4-Hydroxythalidomide with the Tosylated PEG4 Linker

-

To a solution of 4-hydroxythalidomide (1.0 eq.) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 eq.) or Cs₂CO₃ (1.5-2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the mono-tosylated PEG4 linker (1.2 eq.) in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product is Thalidomide-O-PEG4-OH.

Step 4: Oxidation to Thalidomide-O-PEG4-Acid

-

Dissolve the Thalidomide-O-PEG4-OH in a suitable solvent such as a mixture of acetonitrile, water, and carbon tetrachloride.

-

Add sodium periodate (B1199274) and a catalytic amount of ruthenium(III) chloride.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with isopropanol (B130326) and filter the mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to yield Thalidomide-O-PEG4-Acid.

Protocol 2: Conjugation of Thalidomide-O-PEG4-Acid to a Target Ligand

This protocol describes a general method for amide bond formation between the carboxylic acid of the linker and an amine-containing target ligand.

-

Dissolve the target ligand containing a primary or secondary amine (1.0 eq.) and Thalidomide-O-PEG4-Acid (1.1 eq.) in an anhydrous solvent such as DMF.

-

Add a coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.).

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product using flash column chromatography or preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR.

Protocol 3: Western Blot for Protein Degradation Assessment

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

3. Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

4. SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to your target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

6. Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using software like ImageJ.

-

Normalize the target protein band intensity to the loading control for each sample.

Conclusion

Thalidomide-O-PEG4-Acid is a valuable and versatile building block for the synthesis of PROTACs. Its thalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG4 linker provides a balance of flexibility and hydrophilicity, and the terminal carboxylic acid allows for straightforward conjugation to a variety of target-binding ligands. A thorough understanding of its synthesis, mechanism of action, and the experimental protocols for evaluating the resulting PROTACs is essential for researchers in the field of targeted protein degradation. The continued development and application of such well-defined chemical tools will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.

A Technical Guide to Thalidomide-O-PEG4-Acid: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thalidomide-O-PEG4-Acid, a critical building block in the rapidly evolving field of targeted protein degradation (TPD). This document details its chemical properties, its central role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the fundamental mechanisms by which it hijacks the cellular machinery to eliminate disease-causing proteins.

Core Compound Data

Thalidomide-O-PEG4-Acid is a functionalized derivative of thalidomide (B1683933), incorporating a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This structure is specifically designed for the convenient synthesis of PROTACs.

| Property | Value | Source |

| CAS Number | 2446382-02-9 | N/A |

| Molecular Weight | 522.5 g/mol | N/A |

| Molecular Formula | C₂₄H₃₀N₂O₁₁ | N/A |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-O-PEG4-Acid serves as a crucial component of a PROTAC, a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation. The thalidomide moiety of the molecule specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

The carboxylic acid group on the PEG linker provides a convenient attachment point for a ligand that can specifically bind to a protein of interest (POI). Once the PROTAC is assembled and introduced into a cellular system, it orchestrates a series of events culminating in the degradation of the target protein.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC utilizing a thalidomide-based linker to induce the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and application of PROTACs using Thalidomide-O-PEG4-Acid. Researchers should note that specific reaction conditions may require optimization based on the nature of the target protein ligand.

Synthesis of a PROTAC using Thalidomide-O-PEG4-Acid

This protocol outlines the amide coupling of Thalidomide-O-PEG4-Acid to a target protein ligand containing a primary or secondary amine.

Materials:

-

Thalidomide-O-PEG4-Acid

-

Target protein ligand with an amine functional group

-

Amide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve Thalidomide-O-PEG4-Acid (1.0 equivalent) and the amine-containing target ligand (1.0-1.2 equivalents) in anhydrous DMF.

-

Add the amide coupling reagent (1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the synthesized PROTAC using MS and NMR spectroscopy.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines the general workflow from PROTAC synthesis to the confirmation of target protein degradation.

Caption: General experimental workflow for PROTAC development.

Western Blot Protocol for Assessing Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following treatment with the synthesized PROTAC.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the protein lysates (equal amounts of total protein) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.

Conclusion

Thalidomide-O-PEG4-Acid is a versatile and indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined structure, which includes a potent E3 ligase ligand and a flexible linker with a reactive handle, facilitates the rational design and synthesis of novel therapeutics. The methodologies and pathways detailed in this guide provide a solid foundation for the successful application of this key building block in advancing the frontier of medicine.

Methodological & Application

Application Notes and Protocols: Covalent Conjugation of Thalidomide-O-PEG4-Acid to a Protein of Interest

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate target proteins. A key component in the design of many PROTACs is a ligand that binds to an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are widely used as ligands for the E3 ligase Cereblon (CRBN).[1][2][3] This document provides detailed application notes and protocols for the covalent conjugation of Thalidomide-O-PEG4-Acid, a functionalized thalidomide derivative, to a protein of interest (POI).

Thalidomide-O-PEG4-Acid is a PROTAC building block that incorporates the thalidomide moiety for CRBN recruitment and a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[4][5][6] This terminal carboxylic acid provides a versatile handle for conjugation to primary amine residues (e.g., lysine) on a target protein via the formation of a stable amide bond. The most common and efficient method for achieving this conjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9][10]

These protocols are designed to guide researchers through the process of preparing the necessary reagents, performing the conjugation reaction, and purifying and characterizing the resulting protein conjugate.

Data Presentation

Table 1: Properties of Thalidomide-O-PEG4-Acid

| Property | Value | Reference |

| Molecular Formula | C24H30N2O11 | [5] |

| Molecular Weight | 522.5 g/mol | [5] |

| CAS Number | 2446382-02-9 | [5] |

| Purity | ≥98% | [5] |

| Solubility | Water, DCM | [5] |

| Storage | -20°C | [5] |

Table 2: Recommended Reagent Concentrations for EDC/NHS Coupling

| Reagent | Stock Concentration | Final Concentration |

| Protein of Interest (POI) | 1-10 mg/mL | Dependent on desired molar ratio |

| Thalidomide-O-PEG4-Acid | 10-50 mM in DMSO | 10-20 fold molar excess over POI |

| EDC | 100 mM in Activation Buffer | 2-10 mM |

| Sulfo-NHS | 250 mM in Activation Buffer | 5-25 mM |

| Quenching Solution (e.g., Hydroxylamine) | 1 M | 10-50 mM |

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of Thalidomide-O-PEG4-Acid to a Protein of Interest

This two-step protocol is the preferred method as it minimizes the risk of protein-protein crosslinking by first activating the carboxylic acid on Thalidomide-O-PEG4-Acid before introducing the protein.[8][10]

Materials:

-

Protein of Interest (POI) in an amine-free buffer (e.g., PBS, MES)

-

Thalidomide-O-PEG4-Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 50 mM MES, pH 6.0[10]

-

Coupling Buffer: PBS, pH 7.2-8.5[10]

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[8]

-

Prepare a 10-50 mM stock solution of Thalidomide-O-PEG4-Acid in anhydrous DMSO.

-

Immediately before use, prepare 100 mM EDC and 250 mM Sulfo-NHS solutions in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.[10]

-

-

Activation of Thalidomide-O-PEG4-Acid:

-

In a microcentrifuge tube, combine the desired volume of Thalidomide-O-PEG4-Acid stock solution with Activation Buffer.

-

Add the freshly prepared EDC and Sulfo-NHS solutions to final concentrations of 2-10 mM and 5-25 mM, respectively.

-

Incubate the reaction for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

-

-

Conjugation to the Protein of Interest:

-

Dissolve or buffer exchange the POI into the Coupling Buffer at a concentration of 1-10 mg/mL.

-

Add the activated Thalidomide-O-PEG4-Acid solution to the POI solution. A 10-20 fold molar excess of the thalidomide derivative over the protein is recommended as a starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted Sulfo-NHS esters.[8]

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted Thalidomide-O-PEG4-Acid and reaction byproducts using a desalting column or dialysis.[8]

-

The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Protocol 2: Characterization of the Thalidomide-Protein Conjugate

1. SDS-PAGE Analysis:

-

Run samples of the unconjugated POI and the purified conjugate on an SDS-PAGE gel.

-

A slight increase in the molecular weight of the conjugated protein may be observable, depending on the size of the protein and the number of conjugated molecules.

2. Western Blot Analysis:

-

If an antibody against the POI is available, perform a Western blot to confirm the identity of the conjugated protein.

3. Mass Spectrometry (MS):

-

For a precise determination of the conjugation efficiency (number of thalidomide molecules per protein), analyze the unconjugated POI and the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass shift will correspond to the mass of the attached Thalidomide-O-PEG4-Acid molecules.

4. High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from any remaining unconjugated protein or reagents.

Mandatory Visualizations

Caption: Experimental workflow for the conjugation of Thalidomide-O-PEG4-Acid to a protein of interest.

Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Thalidomide-O-PEG4-Acid, 2446382-02-9 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Application Notes and Protocols for PROTAC Synthesis using Thalidomide-O-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6]

This document provides a detailed protocol for the synthesis of a PROTAC using Thalidomide-O-PEG4-Acid as a building block. This key intermediate incorporates the thalidomide moiety for CRBN recruitment and a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[7][8] The carboxylic acid allows for a straightforward conjugation to a primary or secondary amine on a ligand targeting a specific protein of interest, forming a stable amide bond. These application notes will guide researchers through the synthesis, purification, and characterization of thalidomide-based PROTACs.

Signaling Pathway of Thalidomide-Based PROTACs

Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ligase complex to induce the ubiquitination and subsequent degradation of a target protein.[6][9] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and CRBN.[9][10] This induced proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[1][9]

Experimental Workflow

The development and characterization of a thalidomide-based PROTAC involves a systematic workflow, beginning with the chemical synthesis and progressing through purification, structural confirmation, and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol outlines the procedure for conjugating Thalidomide-O-PEG4-Acid with a generic protein of interest (POI) ligand containing a primary or secondary amine.

Materials and Reagents:

-

Thalidomide-O-PEG4-Acid

-

Amine-containing POI ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve Thalidomide-O-PEG4-Acid (1.1 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

To the solution of Thalidomide-O-PEG4-Acid, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Amide Coupling:

-

Slowly add the activated Thalidomide-O-PEG4-Acid solution to the solution of the amine-containing POI ligand.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Protocol 2: Purification of the PROTAC

The crude PROTAC is typically purified by preparative high-performance liquid chromatography (HPLC).

Materials and Reagents:

-

Crude PROTAC product

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA), HPLC grade

-

Preparative HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of ACN and water).

-

Method Development (Analytical Scale):

-

Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the desired PROTAC from impurities.

-

A common mobile phase system is A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

-

-

Preparative HPLC:

-

Scale up the analytical method to the preparative HPLC system.

-

Inject the dissolved crude product onto the preparative C18 column.

-

Collect fractions corresponding to the peak of the desired PROTAC.

-

-

Post-Purification:

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified PROTAC.

-

Protocol 3: Characterization of the PROTAC

The identity and purity of the final PROTAC should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS Analysis:

-

Inject a small sample of the purified PROTAC into an LC-MS system to confirm the molecular weight.

NMR Analysis:

-

Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire 1H and 13C NMR spectra to confirm the chemical structure.

Protocol 4: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials and Reagents:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody for the target protein and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Data Presentation

The efficacy of a synthesized PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).

| PROTAC ID | Target Protein | Cell Line | Synthesis Yield (%) | Purity (HPLC, %) | DC50 (nM) | Dmax (%) | Reference |

| Example-PROTAC-1 | BRD4 | HeLa | 45 | >98 | 50 | >90 | [2] |

| Example-PROTAC-2 | KRAS G12D | PANC 04.03 | 52 | >99 | 87.8 | Not Reported | [11] |

| Example-PROTAC-3 | HDAC3 | HCT116 | 38 | >95 | 440 | 77 | [12] |

Note: The data presented in this table are for illustrative purposes and are derived from various published sources on different PROTACs. Actual results will vary depending on the specific POI ligand and experimental conditions.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and characterization of PROTACs using Thalidomide-O-PEG4-Acid. By following these detailed protocols, researchers can efficiently generate and evaluate novel protein degraders for various therapeutic targets. The successful synthesis and biological validation of these molecules will contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.

References

- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lifesensors.com [lifesensors.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Amine-Reactive Coupling with Thalidomide-O-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-PEG4-Acid is a functionalized building block crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ligase Cereblon (CRBN), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[2] The PEG linker enhances solubility and provides spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The terminal carboxylic acid allows for covalent conjugation to primary amine groups present on a target protein ligand, typically through the formation of a stable amide bond. This document provides detailed protocols and technical data for the amine-reactive coupling of Thalidomide-O-PEG4-Acid.

Principle of the Reaction

The conjugation of Thalidomide-O-PEG4-Acid to an amine-containing molecule, such as a protein ligand, is achieved via a two-step, one-pot carbodiimide (B86325) coupling reaction. The most common method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

-

Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of Thalidomide-O-PEG4-Acid to form a highly reactive O-acylisourea intermediate.

-

Formation of a Semi-Stable NHS Ester and Amide Bond Formation: This unstable intermediate is susceptible to hydrolysis. The addition of NHS mitigates this by converting the O-acylisourea to a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the target ligand to form a stable amide bond, releasing NHS. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a physiological to slightly basic pH (7.2-8.0).[4]

Quantitative Data for Amine-Reactive Coupling

The following tables provide recommended starting parameters for the conjugation of Thalidomide-O-PEG4-Acid to an amine-containing protein ligand using EDC/NHS chemistry. Optimization may be required depending on the specific properties of the ligand.

Table 1: Reagent Concentrations and Molar Ratios

| Reagent | Recommended Molar Excess (over Protein Ligand) | Typical Concentration |

| Thalidomide-O-PEG4-Acid | 1.5 - 10-fold | 5-10 mM |

| EDC | 2 - 5-fold (over Thalidomide-O-PEG4-Acid) | 10-50 mM |

| NHS/Sulfo-NHS | 1.2 - 2-fold (over Thalidomide-O-PEG4-Acid) | 10-20 mM |

| Protein Ligand | 1-fold | 1-5 mg/mL |

Table 2: Reaction Conditions

| Parameter | Recommended Condition | Notes |

| Activation Step | ||

| pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer (e.g., MES). |

| Temperature | Room Temperature (20-25°C) | |

| Time | 15 - 30 minutes | |

| Conjugation Step | ||

| pH | 7.2 - 8.0 | Adjust pH with a non-amine buffer (e.g., PBS). |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction at 4°C can proceed overnight. |

| Time | 2 hours to overnight | |

| Quenching | ||

| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | To consume unreacted NHS esters. |

| Time | 15 - 30 minutes |

Experimental Protocols

Materials and Reagents

-

Thalidomide-O-PEG4-Acid

-

Amine-containing protein ligand

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis cassettes for purification

Protocol for Conjugation of Thalidomide-O-PEG4-Acid to a Protein Ligand

-

Reagent Preparation:

-

Equilibrate Thalidomide-O-PEG4-Acid, EDC, and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of Thalidomide-O-PEG4-Acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a solution of the amine-containing protein ligand in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

-

Activation of Thalidomide-O-PEG4-Acid:

-

In a reaction tube, combine the desired amount of Thalidomide-O-PEG4-Acid stock solution with Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the Thalidomide-O-PEG4-Acid.

-

Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine-Containing Protein Ligand:

-

Add the activated Thalidomide-O-PEG4-Acid solution to the protein ligand solution. A 1.5 to 10-fold molar excess of the activated linker to the protein ligand is a recommended starting point.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-